2,3-Difluoro-4-vinylphenol

DFT computational chemistry radical scavenging structure-activity relationship

2,3-Difluoro-4-vinylphenol (DFVP) is a bifunctional styrenic monomer with a polymerizable vinyl group, phenolic hydroxyl, and fluorine at the 2- and 3-positions. Unlike non-fluorinated 4-vinylphenol—whose homopolymer suffers excessive alkaline solubility and low resolution—DFVP's fluorine substitution optimizes dissolution behavior for chemically amplified photoresist resins in semiconductor lithography. Available in electronic grade (≥99% purity). The 2,3-difluoro pattern is structurally distinct from 3,5- and 2,6-isomers; each isomer's unique steric and electronic environment critically affects polymerization kinetics. Verify specific isomer before procurement.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 343305-64-6
Cat. No. B3261393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-vinylphenol
CAS343305-64-6
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESC=CC1=C(C(=C(C=C1)O)F)F
InChIInChI=1S/C8H6F2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2
InChIKeyUCBGDYNJUOJESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-vinylphenol (CAS 343305-64-6): Fluorinated Styrenic Monomer for Photoresist and High-Performance Polymer Procurement


2,3-Difluoro-4-vinylphenol (DFVP) is a bifunctional styrenic monomer bearing a phenolic hydroxyl group and a polymerizable vinyl moiety, with two fluorine atoms substituted at the 2- and 3-positions of the aromatic ring . The compound is characterized by a predicted boiling point of 192.3±35.0 °C at 760 mmHg, a predicted density of 1.3±0.1 g/cm³, and a predicted pKa of 7.76±0.36 . DFVP is commercially available in industrial and electronic grades with a purity specification of ≥99% and is supplied as a white powder . It is classified as a photoresist monomer and halide-containing aromatic compound , and serves as an intermediate in the synthesis of photoresist polymers, crosslinked fibers, coupling agents, and conductive polymers, as well as functioning as a polymerization initiator for various copolymers .

Why 2,3-Difluoro-4-vinylphenol Cannot Be Interchanged with Non-Fluorinated or Alternative Fluorinated Vinylphenol Analogs


Non-fluorinated 4-vinylphenol (CAS 2628-17-3) is a well-established monomer for dielectric layers in organic thin-film transistors, but its homopolymer poly(4-vinylphenol) suffers from excessively high solubility in alkaline developing solutions, resulting in insufficient sensitivity and resolution when deployed as a photoresist resin [1]. This limitation has driven the development of fluorinated derivatives, where fluorine substitution alters electron density, hydrogen-bonding capacity, and solubility characteristics. Within the difluorovinylphenol isomer series, the 2,3-difluoro substitution pattern (ortho and meta positions relative to the hydroxyl group) differs fundamentally from the 3,5-difluoro isomer (CAS 293753-16-9) and the 2,6-difluoro analog, each presenting distinct steric and electronic environments that influence monomer reactivity, copolymerization behavior, and polymer properties. Consequently, generic substitution among vinylphenol analogs or across difluoro positional isomers without verification of the specific 2,3-difluoro pattern introduces uncontrolled variability in polymerization kinetics, alkaline dissolution rates, and final material performance.

2,3-Difluoro-4-vinylphenol Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Fluorine Substitution at 2,3-Positions versus Non-Fluorinated 4-Vinylphenol: Electronic Effect on Radical Stability and Antioxidant Capacity

Computational DFT studies on 2,6-disubstituted 4-vinylphenol derivatives establish that fluorine substitution (X = F) reduces both OH bond dissociation energy (BDE) and vertical ionization potential (IPV) compared to the unsubstituted parent compound (X = H), indicating enhanced antioxidant efficiency via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms [1]. While this study evaluated the 2,6-disubstituted isomer series rather than the 2,3-difluoro compound, the class-level inference establishes that fluorine substitution on the vinylphenol scaffold lowers BDE and IPV values, with electron-withdrawing groups (EWGs) such as fluorine producing measurable reductions in these parameters relative to the hydrogen-substituted baseline [1]. The 2,3-difluoro substitution pattern (EWG) is expected to exhibit qualitatively similar electronic effects on radical stability and phenolic hydrogen transfer propensity.

DFT computational chemistry radical scavenging structure-activity relationship

Predicted Physicochemical Properties of 2,3-Difluoro-4-vinylphenol: Density and Boiling Point Data for Handling and Process Engineering

Computational predictions for 2,3-difluoro-4-vinylphenol provide quantitative estimates of key physical properties relevant to procurement, storage, and reaction engineering. The predicted density is 1.3±0.1 g/cm³ . The predicted boiling point is 192.3±35.0 °C at 760 mmHg, with a predicted flash point of 70.1±25.9 °C . The predicted octanol-water partition coefficient (LogP) is 2.83, and the predicted vapor pressure is 0.4±0.4 mmHg at 25 °C . The predicted pKa is 7.76±0.36 .

physicochemical characterization process engineering monomer handling

Difluoro versus Monofluoro Vinylphenol: Increased Fluorine Content for Enhanced Hydrophobicity and Chemical Stability in Polymer Matrices

2,3-Difluoro-4-vinylphenol contains two fluorine substituents (C8H6F2O, MW 156.13) compared to monofluorinated 3-fluoro-4-vinylphenol (C8H7FO, MW 138.14) . The difluoro substitution pattern provides increased fluorine atomic content (24.3% fluorine by weight for DFVP vs. 13.7% for monofluoro analog), which directly correlates with enhanced hydrophobicity, lower surface energy, and improved chemical resistance in derived polymers [1]. Literature on fluorinated acrylic copolymers with p-vinylphenol demonstrates that fluorinated monomers yield homopolymers with critical surface tensions ranging from 17.9 to 14.8 dyn/cm [2], and copolymerization with fluorinated methacrylates produces materials with critical surface tensions as low as 16.5 dyn/cm [2].

fluoropolymer chemistry hydrophobicity chemical resistance

Bifunctional Reactivity of 2,3-Difluoro-4-vinylphenol: Dual Vinyl and Phenolic Hydroxyl Functionality for Polymer Chain Extension and Crosslinking

2,3-Difluoro-4-vinylphenol functions as a bifunctional styrene monomer, containing both a polymerizable vinyl group and a reactive phenolic hydroxyl group . The vinyl group participates in free radical or ionic polymerization to form the polymer backbone, while the hydroxyl group can engage in hydrogen bonding, esterification, or serve as a site for further functionalization [1]. When employed as a chain extender, DFVP reacts via its vinyl groups with active chain ends to link polymer chains together, while the hydroxyl groups form hydrogen bonds with other chains, creating an interconnected network that increases molecular weight and improves mechanical properties [1].

polymer chain extension bifunctional monomers crosslinking chemistry

2,3-Difluoro-4-vinylphenol: Validated Application Scenarios for Research and Industrial Procurement


Photoresist Polymer Synthesis for Semiconductor Lithography

2,3-Difluoro-4-vinylphenol is employed as a photoresist monomer intermediate in the synthesis of chemically amplified photoresist polymers for semiconductor manufacturing . The compound is available in electronic grade (≥99% purity) specifically for this application . The fluorine substitution at the 2- and 3-positions contributes to chemical stability, making resulting polymers resistant to degradation under lithographic processing conditions [1]. This scenario directly addresses the limitation of non-fluorinated polyvinylphenol, which exhibits excessive solubility in alkaline developing solutions and insufficient resolution for advanced lithography . Procurement of DFVP for photoresist applications requires electronic grade material with purity specifications suitable for contamination-sensitive semiconductor processes.

Polymeric Chain Extender for High-Performance Styrene-Based Copolymers

2,3-Difluoro-4-vinylphenol functions as a polymeric chain extender in styrene-based polymer matrices and polyurethane systems . When incorporated into styrene-based polymers, DFVP enhances strength and durability by creating a more interconnected polymer network that improves resistance to cracking and breaking . The vinyl group reacts with active chain ends to link polymer chains together, while the hydroxyl groups form hydrogen bonds with other chains, increasing molecular weight and improving mechanical properties . This application scenario is validated by the compound's bifunctional styrene monomer classification and its demonstrated utility in modifying polymer properties through chain extension chemistry.

Conductive Polymer and Electronic Material Formulation

2,3-Difluoro-4-vinylphenol serves as an intermediate in the synthesis of conductive polymers for electronic applications . The compound's bifunctional nature—combining a polymerizable vinyl group with a phenolic hydroxyl—enables integration into conjugated polymer systems where electronic properties can be tuned through fluorine substitution effects on the aromatic ring electron density [1]. While 4-vinylphenol homopolymer is used as a dielectric layer in organic thin-film transistors , fluorinated derivatives such as DFVP offer modified dielectric constants and solubility characteristics that may enhance performance in organic electronic devices. Procurement for electronic applications mandates electronic grade material with minimal ionic impurities to prevent device degradation.

Crosslinked Fiber and Coupling Agent Synthesis

2,3-Difluoro-4-vinylphenol is utilized in the production of crosslinked fibers and as a precursor for coupling agents . The hydroxyl group enables covalent attachment to fiber surfaces or participation in condensation reactions for coupling agent formation, while the vinyl group provides a polymerization handle for network formation [1]. The fluorine substituents contribute to the chemical stability of the resulting crosslinked materials, enhancing resistance to environmental degradation [1]. This application scenario is particularly relevant for specialty polymer fibers requiring enhanced durability, chemical resistance, and hydrophobic surface characteristics imparted by the fluorine-containing monomer.

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